molecular formula C27H22ClN5O4 B2658266 2-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide CAS No. 1111035-18-7

2-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide

Cat. No. B2658266
CAS RN: 1111035-18-7
M. Wt: 515.95
InChI Key: CQYMWFGPKYLYPZ-UHFFFAOYSA-N
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Description

2-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide is a useful research compound. Its molecular formula is C27H22ClN5O4 and its molecular weight is 515.95. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A series of compounds, including those with structures related to the queried chemical, have been synthesized and evaluated for their anticancer properties. For instance, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed, synthesized, and showed moderate to excellent anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). These findings suggest the potential for these compounds to be developed into anticancer agents (Ravinaik et al., 2021).

Antimicrobial and Antioxidant Properties

Research into compounds with related structures has also explored their antimicrobial and antioxidant activities. For example, thiosemicarbazide derivatives, used as precursors in the synthesis of various heterocyclic compounds including imidazole and 1,3,4-oxadiazole, showed tested antimicrobial activity. This highlights the versatility of related chemical structures in contributing to the development of new antimicrobial agents (Elmagd et al., 2017).

Another study on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives demonstrated significant antibacterial and antioxidant activities, indicating their potential in creating compounds with dual functionalities (Karanth et al., 2019).

Photochemical Transformations

The photochemical behavior of 1,3,4-oxadiazoles, including those with structures related to the query compound, has been investigated, revealing insights into the chemical reactivity and potential applications of these compounds in various fields, such as material science (Tsuge et al., 1977).

Synthesis and Evaluation for Drug Development

Research on the synthesis and evaluation of 1,3,4-oxadiazole and imine-containing 1H-benzimidazoles for their anticancer activities exemplifies the application of related compounds in drug discovery, highlighting the potential for developing new therapeutic agents (Alp et al., 2015).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Without specific information about this compound, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug candidate. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .

properties

IUPAC Name

2-chloro-N-[4-[[4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN5O4/c1-35-23-12-9-18(13-24(23)36-2)25-31-27(37-32-25)22-15-33(16-29-22)14-17-7-10-19(11-8-17)30-26(34)20-5-3-4-6-21(20)28/h3-13,15-16H,14H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYMWFGPKYLYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide

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